molecular formula C5H10BrN B1613581 2-(Bromomethyl)pyrrolidine CAS No. 412311-36-5

2-(Bromomethyl)pyrrolidine

Cat. No.: B1613581
CAS No.: 412311-36-5
M. Wt: 164.04 g/mol
InChI Key: KMIDALMOELWSMC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyrrolidine can be synthesized through various methods. One common approach involves the bromination of pyrrolidine derivatives. For instance, the reaction of pyrrolidine with bromomethyl compounds under controlled conditions can yield this compound. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane, conducted at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyrrolidine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, potentially modifying their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo a wide range of reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDALMOELWSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647487
Record name 2-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412311-36-5
Record name 2-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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